1,4-Oxazepan-5-one
Description
Significance of Heterocyclic Scaffolds in Chemical Research
Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental building blocks in the fields of chemistry, biology, and materials science. wikipedia.org Their structural diversity and the unique properties imparted by heteroatoms—most commonly nitrogen, oxygen, and sulfur—make them indispensable in modern scientific research. wikipedia.org These scaffolds are prevalent in a vast array of natural products, including vitamins, hormones, and alkaloids, which underscores their essential role in the chemistry of life. wikipedia.org
In medicinal chemistry and drug discovery, heterocyclic motifs are of paramount importance. wikipedia.org A significant majority of pharmaceutical drugs are based on heterocyclic frameworks, which can be finely tuned to interact with specific biological targets. wikipedia.org Their versatility allows for the design of antibiotics, antivirals, anticancer agents, and neuroprotective drugs, paving the way for innovative therapies. vulcanchem.com The ability to synthesize a wide variety of heterocyclic structures through established and emerging methodologies has revolutionized organic synthesis and continues to drive the discovery of novel compounds with groundbreaking properties. wikipedia.org
Overview of Medium-Sized Heterocycles: Oxazepanes
Among the diverse classes of heterocyclic compounds, medium-sized rings (seven to eleven-membered) present unique synthetic challenges and conformational properties. Seven-membered heterocycles, in particular, have garnered significant attention in medicinal chemistry. researchgate.net Oxazepanes represent a key subclass of these seven-membered rings, characterized by the presence of one oxygen and one nitrogen atom within the ring. doi.org
The 1,4-oxazepane (B1358080) scaffold, specifically, consists of a seven-membered ring with an oxygen atom at position 1 and a nitrogen atom at position 4. This arrangement provides a flexible, three-dimensional structure that is of great interest in drug design. rsc.org Derivatives of the 1,4-oxazepane ring system have been investigated for a range of biological activities, including their use as anticonvulsants and antifungal agents. ingentaconnect.com The development of efficient synthetic strategies to access these scaffolds is an active area of research, driven by their potential as core structures in new therapeutic agents. ingentaconnect.comsci-hub.se
Structural Context of 1,4-Oxazepan-5-one within Oxazepane Chemistry
This compound, also known as tetrahydro-1,4-oxazepin-5(4H)-one, is a specific derivative within the oxazepane family. scbt.com It is a saturated seven-membered lactam (a cyclic amide) that incorporates an ether linkage. Its structure features a carbonyl group at the 5-position, adjacent to the ring nitrogen, which defines it as a lactam. The oxygen atom is located at the 1-position, separated from the amide group by two methylene (B1212753) (-CH2-) carbons. This arrangement distinguishes it from other oxazepanone isomers.
The presence of both a lactam and an ether functional group within a flexible seven-membered ring confers specific chemical properties upon the molecule. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen, ether oxygen, and the nitrogen atom can act as hydrogen bond acceptors. chemscene.com These features are crucial for its interaction with biological targets and its physical properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 10341-26-1 | scbt.comvwr.com |
| Molecular Formula | C₅H₉NO₂ | scbt.comvwr.com |
| Molecular Weight | 115.13 g/mol | scbt.comchemscene.com |
| Appearance | White to cream crystalline powder | |
| Melting Point | 80-82 °C | vwr.comamadischem.com |
| Topological Polar Surface Area | 38.33 Ų | chemscene.com |
| Hydrogen Bond Donor Count | 1 | chemscene.com |
| Hydrogen Bond Acceptor Count | 2 | chemscene.com |
| SMILES | O=C1NCCOCC1 | chemscene.com |
| InChIKey | OXDIYMHNQAWSCL-UHFFFAOYSA-N | |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Characteristic Feature | Expected Range / Value | Notes |
|---|---|---|---|
| FT-IR | N-H Stretch | 3200-3400 cm⁻¹ | Broad peak, characteristic of amides. |
| C-H Stretch | 2850-3000 cm⁻¹ | Aliphatic sp³ C-H bonds. libretexts.org | |
| C=O Stretch (Amide I) | 1650-1680 cm⁻¹ | Strong absorption, characteristic of a lactam carbonyl. | |
| N-H Bend (Amide II) | 1510-1550 cm⁻¹ | Medium to strong absorption. | |
| C-O-C Stretch | 1080-1150 cm⁻¹ | Strong absorption, characteristic of an ether linkage. | |
| ¹H-NMR | N-H | δ 6.5-8.0 ppm | Broad singlet, chemical shift is solvent-dependent. |
| -CH₂-C=O (Position 6) | δ 2.5-2.8 ppm | Triplet. | |
| -CH₂-N- (Position 3) | δ 3.3-3.6 ppm | Triplet. | |
| -O-CH₂- (Position 2) | δ 3.7-4.0 ppm | Triplet. | |
| -C-CH₂-O- (Position 7) | δ 4.2-4.5 ppm | Triplet. | |
| ¹³C-NMR | C=O (Position 5) | δ 170-175 ppm | Carbonyl carbon of the lactam. libretexts.orglibretexts.org |
| -O-CH₂- (Position 2) | δ 65-75 ppm | Carbon adjacent to ether oxygen. libretexts.orglibretexts.org | |
| -CH₂-N- (Position 3) | δ 40-50 ppm | Carbon adjacent to nitrogen. libretexts.orglibretexts.org | |
| -CH₂-C=O (Position 6) | δ 35-45 ppm | Carbon alpha to the carbonyl group. libretexts.orglibretexts.org |
Historical Perspectives on the Research and Development of this compound and Related Structures
The history of this compound is intertwined with the broader development of synthetic methods for medium-sized lactams and other heterocyclic systems. While a definitive first synthesis of the unsubstituted this compound is not prominently documented, the synthesis of related seven-membered heterocyclic structures has been an area of interest for decades. capes.gov.br
Key historical reactions for the formation of lactams, such as the Beckmann and Schmidt rearrangements, have been fundamental to accessing these ring systems. wikipedia.orgbyjus.com The Beckmann rearrangement, which converts a cyclic oxime into a lactam, was first applied to the synthesis of an oxazepanone in 1970. byjus.comku.edubdu.ac.in This reaction involves the acid-catalyzed rearrangement of an oxime derived from a corresponding cyclic ketone. byjus.com Similarly, the Schmidt reaction, first reported in 1924, allows for the conversion of cyclic ketones directly into lactams using hydrazoic acid under acidic conditions. wikipedia.orgjk-sci.com These classical methods provided the foundational chemistry for creating seven-membered rings containing a nitrogen heteroatom.
The interest in oxazepine derivatives grew significantly after some were identified as pharmacologically active agents in the mid-1960s. ingentaconnect.com This spurred further research into synthetic routes for various oxazepine and oxazepanone scaffolds. researchgate.net Modern synthetic efforts continue to refine these approaches, developing more efficient, stereoselective, and versatile methods for constructing the 1,4-oxazepane-5-one core and its derivatives, often driven by their potential application in medicinal chemistry and as building blocks in the synthesis of more complex molecules. sci-hub.seiyte.edu.tr
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-oxazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5-1-3-8-4-2-6-5/h1-4H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDIYMHNQAWSCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427472 | |
| Record name | 1,4-oxazepan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10341-26-1 | |
| Record name | 1,4-oxazepan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-oxazepan-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1,4 Oxazepan 5 One and Its Derivatives
Strategies for the Formation of the 1,4-Oxazepan-5-one Ring System
The construction of the this compound ring can be achieved through several strategic approaches, primarily involving cyclization reactions of acyclic precursors or the rearrangement of existing ring systems. These methods are often designed to control stereochemistry and allow for the introduction of diverse substituents.
Cyclization Reactions in this compound Synthesis
Cyclization reactions are the most common and direct methods for forming the this compound ring. These can be broadly categorized into intramolecular and intermolecular processes.
Intramolecular cyclization involves the formation of a bond between two reactive centers within the same molecule to close the seven-membered ring. A notable example is the intramolecular nucleophilic ring closure of epoxyamides. sci-hub.se This method can lead to the formation of either 1,4-oxazepan-5-ones or morpholin-3-ones, with the outcome being controllable by the reaction conditions. sci-hub.se For instance, the use of a catalytic amount of a Lewis acid like copper(II) triflate can favor the formation of 1,4-oxazepan-5-ones in good to excellent yields. sci-hub.se The reaction is sensitive to the electronic nature of substituents on the starting epoxyamide. sci-hub.se
Another intramolecular approach is the oxa-Michael addition. iyte.edu.tr However, attempts to cyclize certain precursors via intramolecular oxa-Michael reaction under basic conditions have been reported to be unsuccessful, leading to undesired products or no reaction. iyte.edu.tr The presence of an acidic amide proton can lead to polymerization as a side reaction. iyte.edu.tr
The intramolecular Schmidt reaction of hydroxyalkyl allylic azides catalyzed by BF₃·Et₂O has also been reported for the synthesis of related oxazepanones and represents a potential strategy. vulcanchem.com
Intermolecular reactions involve the combination of two separate molecules to form the heterocyclic ring. While specific examples of intermolecular cycloaddition leading directly to the this compound core are less common, related strategies have been explored for similar seven-membered rings. For instance, (4+3)-annulation reactions are a powerful tool for constructing seven-membered rings. thieme-connect.com A base-promoted annulation of δ-hydroxy-α,β-unsaturated carbonyls with aza-oxyallyl cations has been developed for the synthesis of 1,4-oxazepan-3-one (B1610757) derivatives, a closely related scaffold. thieme-connect.com
The Baylis-Hillman reaction has been utilized as a key step in a multi-step synthesis of researchgate.netresearchgate.netoxazepin-7-ones from aldehydes and α-amino alcohols. acs.org This approach highlights the use of well-established reactions to build precursors for subsequent cyclization.
Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to complex molecules like 1,4-oxazepan-5-ones. A tandem transformation involving C-N coupling followed by C-H carbonylation has been developed for the synthesis of benzo-fused 1,4-oxazepine (B8637140) derivatives. researchgate.netmdpi.comresearchgate.net This method utilizes phenylamines and allyl halides under a carbon dioxide atmosphere. researchgate.netmdpi.comresearchgate.net
Another example is a one-pot synthesis of nonaromatic ring-fused 1,4-oxazepines through a sequential rhodium(II)-catalyzed reaction of N-sulfonyl-1,2,3-triazoles with glycidols, followed by a regioselective Lewis acid-catalyzed intramolecular ring-opening. nih.gov The regioselectivity of the ring-opening, which determines whether a six-membered oxazine (B8389632) or a seven-membered oxazepine is formed, is dependent on the substituents on the glycidol. nih.gov
A tandem desilylation-oxa-Michael addition strategy has also been employed to construct the core of related oxygen-containing heterocycles. researchgate.net
Intermolecular Cycloaddition and Annulation Methods
Approaches from Precursors
The synthesis of 1,4-oxazepan-5-ones often starts from readily available acyclic precursors that contain the necessary atoms and functional groups for ring closure.
A common and effective strategy involves the coupling of an aminoethanol derivative with a suitable carboxylic acid or its derivative, followed by cyclization. An efficient two-step preparation of (6R,7R)-6-hydroxy-7-phenyl-1,4-oxazepan-5-ones starts from aminoethanols and (2R,3S)-3-phenyloxirane-2-carboxylic ethyl ester or its potassium salt. researchgate.netresearchgate.net The ring closure of the intermediate epoxyamide is effectively catalyzed by Scandium(III) triflate (Sc(OTf)₃). researchgate.netresearchgate.net This method allows for the synthesis of various single enantiomer derivatives by choosing the appropriate chiral starting materials. researchgate.netresearchgate.net
The synthesis of 1,4-oxazepane-2,5-diones, which contain the this compound core, has been achieved from N-acyl amino acids. researchgate.net However, simple N-acyl amino acids without a third substituent on the nitrogen often fail to undergo ring-closure. researchgate.net The use of protecting groups like the p-methoxybenzyl (PMB) group was found to be crucial for the successful cyclization to an N-unsubstituted 1,4-oxazepane-2,5-dione. researchgate.net
The synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been reported starting from polymer-supported homoserine. nih.govrsc.org In this solid-phase approach, the immobilized homoserine is derivatized, and subsequent cleavage from the resin under specific conditions with a reducing agent like triethylsilane leads to the formation of the 1,4-oxazepane (B1358080) ring. nih.govrsc.org
However, challenges remain. For example, attempts to synthesize this compound by coupling a chiral aminoalcohol with protected 5-hydroxy-2-pentenoic acid followed by an oxa-Michael addition were not successful. iyte.edu.tr Similarly, the reaction of N-Trt protected chiral aminoalcohol with dibenzylglutaconic acid ester to form a precursor for the this compound ring system resulted in very low yields. iyte.edu.tr
Research Findings on Synthetic Methods
| Starting Materials | Key Reaction Type | Product | Catalyst/Reagent | Yield | Reference |
| Aminoethanols and (2R,3S)-3-phenyloxirane-2-carboxylic ethyl ester/potassium salt | Intramolecular cyclization of epoxyamide | (6R,7R)-6-hydroxy-7-phenyl-1,4-oxazepan-5-ones | Sc(OTf)₃ | Good | researchgate.netresearchgate.net |
| N-(2-hydroxyethyl)-N-(1-phenylethyl)oxirane-2-carboxamides | Intramolecular nucleophilic ring closure | 7-Aryl/alkyl-6-hydroxy-1,4-oxazepan-5-ones | Copper(II) triflate | Good to excellent | sci-hub.se |
| Phenylamine and allyl halides | Tandem C-N coupling/C-H carbonylation | Benzo-1,4-oxazepine derivatives | Cu(I)/Cu(III) catalysis | Good | mdpi.comresearchgate.net |
| N-sulfonyl-1,2,3-triazoles and glycidols | Tandem Rh(II)-catalyzed reaction and Lewis acid-catalyzed ring-opening | Nonaromatic ring-fused 1,4-oxazepines | Rh(II) acetate, Mg(OtBu)₂ | - | nih.gov |
| Polymer-supported homoserine and 2-bromoacetophenones | Solid-phase synthesis with reductive cleavage/cyclization | Chiral 1,4-oxazepane-5-carboxylic acids | TFA/Et₃SiH | 4-10% overall | nih.govrsc.org |
| N-acyl amino acids with PMB protecting group | Intramolecular cyclization | N-unsubstituted 1,4-oxazepane-2,5-dione | - | - | researchgate.net |
| Chiral aminoalcohol and protected 5-hydroxy-2-pentenoic acid | Coupling and oxa-Michael addition | This compound | - | Unsuccessful | iyte.edu.tr |
Utilization of N-Propargylamines as Building Blocks
N-Propargylamines have emerged as versatile and valuable building blocks in organic synthesis, offering efficient pathways to a variety of N-heterocycles, including the 1,4-oxazepane core. Their utility in constructing this seven-membered ring system has seen significant advancements, largely due to the potential for high atom economy and shorter synthetic routes. researchgate.net The synthesis of 1,4-oxazepane derivatives from N-propargylamines has become an area of growing interest in recent years, with various methodologies being developed. researchgate.net
These synthetic strategies often involve metal-catalyzed reactions and cycloadditions, which leverage the reactivity of the propargylamine (B41283) moiety. researchgate.net The development of new and efficient approaches for the synthesis of 1,4-oxazepane and its derivatives from N-propargylamines is a continuing area of research, with a focus on improving reaction conditions and expanding the scope of accessible structures. researchgate.netacs.org A review of recent developments highlights the explosive growth in this area, with detailed discussions on the mechanistic aspects of these transformations. researchgate.net
A notable approach involves the one-pot synthesis of functionalized 1,4-oxazepine derivatives. researchgate.net For instance, N-propargylic β-enaminones can undergo electrophilic cyclization in the presence of zinc chloride to produce 6-[(4-nitrophenyl)thio]-substituted 2-methylene-2,3-dihydro-1,4-oxazepines. researchgate.net This method is noted for its broad functional group tolerance and high efficiency, providing a direct route to a library of potentially pharmacologically active compounds. researchgate.net Another strategy utilizes N-propargylic β-enaminones for the synthesis of spiro and gem-dimethyl-substituted 1,4-oxazepines, further demonstrating the versatility of these starting materials. researchgate.net
The direct conversion of N-alkylamines to N-propargylamines through C–H activation represents a significant advancement, providing a streamlined entry to these key precursors. nih.gov This method, promoted by Lewis acid/organocopper catalysis, avoids the need for external oxidants and is applicable to the late-stage functionalization of complex bioactive molecules. nih.gov
Synthesis from Schiff Bases
The synthesis of oxazepine derivatives from Schiff bases is a well-established and versatile method. researchgate.netjmchemsci.comuobaghdad.edu.iqrdd.edu.iq This approach typically involves a cycloaddition reaction between a Schiff base and an anhydride (B1165640), such as phthalic, maleic, or succinic anhydride, to form the seven-membered oxazepine ring. researchgate.netjmchemsci.comuobaghdad.edu.iqresearchgate.net
A general procedure involves the initial preparation of the Schiff base by condensing an amine with an aldehyde or ketone, often in the presence of a catalytic amount of acid like glacial acetic acid. researchgate.netresearchgate.net The resulting imine is then reacted with the desired anhydride in a suitable solvent, such as dry dioxane or benzene, under reflux conditions to yield the 1,3-oxazepine-4,7-dione derivative. rdd.edu.iqresearchgate.net The reaction is believed to proceed through a [2+5] cycloaddition mechanism. researchgate.net
This methodology has been successfully applied to a wide range of substrates. For example, a series of Schiff bases prepared from 1,4-Bis(3-aminopropyl)-piperazine and various aromatic aldehydes were treated with phthalic anhydride to afford the corresponding substituted oxazepines. researchgate.net Similarly, Schiff bases derived from 1-methyl-pyrazole-4-carbaldehyde and different anilines have been used to synthesize oxazepine rings with maleic and phthalic anhydrides. researchgate.net
The reaction conditions, such as solvent and reaction time, can be optimized to improve yields. For instance, refluxing in dry dioxane for several hours is a common practice. researchgate.net The purity of the synthesized compounds is often confirmed using techniques like Thin-Layer Chromatography (TLC), and their structures are established through spectral analysis, including FTIR, 1H-NMR, 13C-NMR, and mass spectrometry. researchgate.net
Derivations from Creatinine (B1669602)
A novel synthetic route to oxazepine derivatives involves the use of creatinine as a starting material. researchgate.net This approach begins with the formation of Schiff bases of creatinine by reacting it with various aromatic aldehydes. researchgate.net These creatinine-derived imines then undergo cycloaddition reactions with different anhydrides, such as phthalic, maleic, and succinic anhydrides, to yield new oxazepine compounds. researchgate.net
The initial step is the condensation of creatinine with an aldehyde, for which a few drops of glacial acetic acid can be used as a catalyst. researchgate.net The resulting Schiff bases are then treated with the anhydride to form the seven-membered oxazepine ring fused to the creatinine scaffold. researchgate.net
The synthesized compounds have been characterized by their melting points and spectroscopic data, including IR and 1H-NMR. researchgate.net This method provides a pathway to novel oxazepine derivatives with potential biological activities, leveraging the readily available and biocompatible creatinine molecule. researchgate.net
Synthetic Routes Involving α,β-Unsaturated Carboxylic Acids
The synthesis of this compound derivatives can be approached through strategies involving α,β-unsaturated carboxylic acids. One such strategy involves the coupling of these acids with chiral amino alcohols. iyte.edu.tr However, attempts to achieve cyclization to the seven-membered this compound ring through this route have faced challenges. iyte.edu.tr
In one study, various α,β-unsaturated carboxylic acids were coupled with a chiral amino alcohol using HATU and DIPEA. iyte.edu.tr Despite numerous attempts, the subsequent intramolecular cyclization to form the desired this compound skeleton was not successful. iyte.edu.tr
Another proposed strategy involved the formation and coupling of α,β-unsaturated 5-hydroxy pentanoic acid derivatives with a chiral amino alcohol. iyte.edu.tr This two-step approach, consisting of a coupling reaction followed by an oxa-Michael addition, also proved to be problematic and did not yield the desired this compound. iyte.edu.tr The presence of an activated methylene (B1212753) group in glutaconic acid derivatives was identified as a potential issue in these addition reactions. iyte.edu.tr
While direct cyclization involving α,β-unsaturated carboxylic acids has been challenging, these moieties are important building blocks in organic synthesis. chemistryviews.org Efficient methods for their preparation, such as the Wittig or Horner–Wadsworth–Emmons reaction, are well-established, although they can generate significant byproducts. chemistryviews.org Newer, more atom-economical methods, like the copper-catalyzed carboxylation of alkynes with CO2, offer alternative routes to these valuable synthons. chemistryviews.org
Asymmetric Synthesis of Chiral this compound Derivatives
The development of asymmetric methods for the synthesis of chiral this compound derivatives is a significant area of research, driven by the potential of these compounds in medicinal chemistry. iyte.edu.triyte.edu.tr These strategies aim to control the stereochemistry of the resulting heterocyclic core, which is crucial for biological activity.
Enantioselective Approaches to this compound Cores
Enantioselective synthesis of the this compound core has been explored through various strategies, often starting from chiral precursors. One approach aimed to synthesize novel chiral this compound derivatives as potential MDM2 inhibitors for cancer therapy. iyte.edu.tr This study utilized (R)-2-amino-2-(4-chlorophenyl)acetic acid as the starting material. iyte.edu.triyte.edu.tr The synthetic sequence involved protection of the amino group, reduction of the carboxylic acid to an alcohol, oxidation to an aldehyde, and subsequent Grignard reaction. iyte.edu.tr Despite successful construction of the acyclic precursor, the final cyclization to the seven-membered this compound ring proved to be unsuccessful under the attempted conditions. iyte.edu.tr
Another efficient, two-step preparation of enantiopure (6R,7R)-6-hydroxy-7-phenyl-1,4-oxazepan-5-ones has been described. researchgate.netresearchgate.net This method starts from aminoethanols and (2R,3S)-3-phenyloxirane-2-carboxylic ethyl ester or its potassium salt. The key ring-closure of the intermediate epoxyamide was most effectively catalyzed by Sc(OTf)3. researchgate.netresearchgate.net By selecting the appropriate chiral starting materials, this procedure allows for the facile synthesis of various single-enantiomer 6-hydroxy-7-phenyl-1,4-oxazepan-5-ones. researchgate.netresearchgate.net
The synthesis of 3,4-dihydro-1,2-oxazepin-5(2H)-ones has also been reported starting from β-substituted β-hydroxyaminoaldehydes. nih.gov These precursors were prepared via an enantioselective organocatalytic 1,4-addition of N-tert-butyl(tert-butyldimethylsilyl)oxycarbamate to α,β-unsaturated aldehydes. nih.gov Subsequent alkyne addition, oxidation, and TBS deprotection initiated a 7-endo-dig cyclization to yield the previously unknown oxazepinone derivatives. nih.gov
The development of catalytic asymmetric synthesis of N-C axially chiral compounds, including lactams, has also gained considerable interest, with chiral palladium catalysts being employed for enantioselective N-arylations. shibaura-it.ac.jp
Diastereoselective Synthesis of 1,4-Oxazepan-5-carboxylic Acids
The preparation of novel 1,4-oxazepane-5-carboxylic acids bearing two stereocenters has been reported using a solid-phase synthesis approach. rsc.org This method utilized Fmoc-HSe(TBDMS)-OH immobilized on Wang resin. rsc.org The resin-bound homoserine derivative was reacted with different nitrobenzenesulfonyl chlorides and subsequently alkylated with 2-bromoacetophenones to form N-phenacyl nitrobenzenesulfonamides. rsc.org
Cleavage from the polymer support using trifluoroacetic acid (TFA) resulted in the removal of the silyl (B83357) protecting group, followed by a spontaneous lactonization to yield the desired 1,4-oxazepane derivatives. rsc.org Interestingly, when the cleavage was mediated by TFA and triethylsilane (Et3SiH), a mixture of inseparable diastereomers was obtained. rsc.org
The regioselectivity and stereoselectivity of the cyclization were found to be dependent on the substitution pattern of the starting 2-bromoacetophenones. rsc.org A detailed study of this dependence was conducted. rsc.org Furthermore, catalytic hydrogenation of the nitro group on the aromatic ring improved the separability of the resulting diastereomeric anilines, which allowed for the isolation and full characterization of the major isomers. rsc.org
Control of Stereochemistry in this compound Scaffolds
The precise control of stereochemistry is a critical aspect in the synthesis of this compound scaffolds, as the spatial arrangement of atoms significantly influences their biological activity. ox.ac.uk Researchers have developed various strategies to achieve stereoselectivity, including the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysis.
One effective approach involves starting with enantiopure precursors. For instance, the synthesis of chiral this compound derivatives has been accomplished using (R)-2-amino-2-(4-chlorophenyl)acetic acid as a starting material. iyte.edu.tr Similarly, (S)-3-hydroxy-γ-butyrolactone has been utilized as a versatile chiral building block for the synthesis of homologous 1,4-oxazepan-3-ones. thieme-connect.com The use of chiral aminoethanols and 3-phenyloxirane-2-carboxylic derivatives allows for the facile synthesis of single enantiomer 6-hydroxy-7-phenyl-1,4-oxazepan-5-ones. researchgate.net
Chiral auxiliaries have also proven valuable in directing stereochemical outcomes. In one method, a chiral auxiliary is attached to the substrate to guide the formation of a specific stereoisomer, after which the auxiliary is removed. sci-hub.se For example, the removal of a chiral auxiliary from a this compound derivative was achieved in two steps: reduction with a borane–dimethyl sulfide (B99878) complex followed by selective N-debenzylation under transfer hydrogenation conditions. sci-hub.se
Asymmetric synthesis methodologies, such as Sharpless epoxidation, have been employed to introduce desired chiral centers. researchgate.net Furthermore, domino reactions, which involve a cascade of transformations, have been shown to be highly chemo-, regio-, and stereoselective in forming highly functionalized 7-membered rings. nih.gov The stereoselectivity in these reactions can be influenced by steric effects, which can direct the regioselectivity of intermediate enolates. nih.gov
The stereochemical configuration of the synthesized compounds is often determined using techniques like NMR spectroscopy. researchgate.net For instance, the regioselectivity and stereoselectivity of the cleavage of polymer-supported N-phenacyl nitrobenzenesulfonamides to yield 1,4-oxazepane derivatives were found to be dependent on the substitution of the starting 2-bromoacetophenones. rsc.orgnih.gov
Modern Synthetic Innovations and Green Chemistry Principles in this compound Synthesis
Modern synthetic strategies for this compound and its derivatives increasingly incorporate principles of green chemistry, aiming for more efficient, economical, and environmentally benign processes. nih.govnih.gov Key areas of innovation include the development of novel catalytic systems, maximization of atom economy, and the implementation of strategic protecting group methodologies. iyte.edu.trrsc.org
Catalytic Approaches and Reagents
Catalysis plays a pivotal role in the modern synthesis of 1,4-oxazepan-5-ones, offering pathways to enhanced efficiency and selectivity. acs.org Both metal-based and organocatalytic systems have been successfully employed.
Copper-catalyzed reactions have emerged as a valuable tool. For instance, a tandem transformation involving C-N coupling and C-H carbonylation, catalyzed by a copper(I) complex, has been developed for the synthesis of benzo-1,4-oxazepine derivatives. nih.govmdpi.com This method is noted for its economic viability and adherence to green chemistry principles. mdpi.com Another innovative copper-catalyzed cascade reaction involves the intramolecular nucleophilic addition to an N-sulfonylketenimine intermediate, leading to the formation of 1,4-diaryl oxazepan-7-ones. rsc.org
Scandium(III) triflate (Sc(OTf)₃) has been identified as a highly efficient catalyst for the ring closure of intermediate epoxyamides to form (6R,7R)-6-hydroxy-7-phenyl-1,4-oxazepan-5-ones. researchgate.netresearchgate.net Lewis acids like Cu(OTf)₂ have also been used to promote the cyclization of epoxyamides, leading to 1,4-oxazepan-5-ones. sci-hub.se
Organocatalysis presents a metal-free alternative for the synthesis of related structures. For example, the ring-opening polymerization of N-acylated-1,4-oxazepan-7-ones has been achieved using a binary organocatalytic system of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and thiourea (B124793), which is believed to operate through a hydrogen bonding bifunctional activation mechanism. acs.org
Below is a table summarizing various catalytic approaches for the synthesis of this compound and its derivatives.
| Catalyst/Reagent | Reaction Type | Product | Ref. |
| Copper(I) Iodide / Ligand | Tandem C-N Coupling/C-H Carbonylation | Benzo-1,4-oxazepin-5-one derivatives | mdpi.com |
| Scandium(III) triflate (Sc(OTf)₃) | Ring closure of epoxyamides | (6R,7R)-6-hydroxy-7-phenyl-1,4-oxazepan-5-ones | researchgate.netresearchgate.net |
| Copper(II) triflate (Cu(OTf)₂) | Cyclization of epoxyamides | 6-Hydroxy-7-substituted-1,4-oxazepan-5-ones | sci-hub.se |
| Copper Catalyst | Cascade reaction | 1,4-Diaryl oxazepan-7-ones | rsc.org |
| TBD/Thiourea | Ring-Opening Polymerization | Poly(N-acylated-1,4-oxazepan-7-one)s | acs.org |
Atom Economy and Efficiency in Synthetic Routes
Atom economy, a core principle of green chemistry, focuses on maximizing the incorporation of all materials used in a chemical process into the final product, thereby minimizing waste. libretexts.orgjocpr.comwikipedia.org Synthetic routes to 1,4-oxazepan-5-ones are increasingly being designed with high atom economy in mind.
Tandem or domino reactions are particularly effective in achieving high atom economy as they combine multiple synthetic steps into a single operation without isolating intermediates. researchgate.net A notable example is the tandem transformation of C-N coupling/C-H carbonylation for synthesizing benzo-1,4-oxazepine derivatives, which is considered an economically viable and green protocol. mdpi.com Another approach involves a domino oxa-Michael/aza-Michael/Williamson cycloetherification sequence to produce polysubstituted oxazolo[3,2-d] mdpi.comresearchgate.netoxazepin-5(3H)-ones with high efficiency. nih.gov
The concept of atom economy is quantitatively expressed as:
libretexts.org Reactions that proceed with 100% atom economy, such as the direct reaction of hydrogen and chlorine to form hydrogen chloride, serve as an ideal benchmark. libretexts.org While many reactions in complex organic synthesis fall short of this ideal, the development of catalytic and one-pot procedures represents a significant step towards improving atom economy. skpharmteco.comresearchgate.net
The following table highlights synthetic strategies that emphasize atom economy.
| Synthetic Strategy | Key Features | Compound Class | Ref. |
| Tandem C-N Coupling/C-H Carbonylation | One-pot procedure, copper-catalyzed | Benzo-1,4-oxazepine derivatives | mdpi.com |
| Domino oxa-Michael/aza-Michael/Williamson Cycloetherification | High chemo-, regio-, and stereoselectivity | Oxazolo[3,2-d] mdpi.comresearchgate.netoxazepin-5(3H)-ones | nih.gov |
| Base-Catalyzed Cycloisomerization | Metal-free, tandem process | 3-Cyano-4,5-dihydro-1H-pyrroles (related concept) | researchgate.net |
Reduction of Derivatives and Protecting Group Strategies
The synthesis of complex molecules like this compound derivatives often requires the use of protecting groups to mask reactive functional groups and ensure selective transformations. pressbooks.pub The strategic use and removal of these groups, along with the reduction of intermediates, are crucial for the successful synthesis of the target compounds. researchgate.net
Reduction of Derivatives: The reduction of carbonyl groups or other functionalities within the 1,4-oxazepine framework is a common strategy to access a variety of derivatives. researchgate.net For example, the reduction of an ester can yield an alcohol, and this transformation can be achieved without isolating the intermediate carboxylic acid. google.com In one instance, a this compound derivative was reduced with a borane-dimethyl sulfide complex to afford the corresponding cyclic amine in high yield. sci-hub.se
Protecting Group Strategies: A good protecting group should be easy to introduce, stable under the desired reaction conditions, and easy to remove. pressbooks.pub In the context of this compound synthesis, various protecting groups are employed for both amine and alcohol functionalities.
Amine Protection: The tert-Butoxycarbonyl (Boc) group is commonly used to protect amino alcohols. Its removal is typically achieved under acidic conditions. iyte.edu.tr The benzyloxy group is another option for protecting amines. vulcanchem.com
Alcohol Protection: Silyl ethers, such as those derived from TBDMS-Cl (tert-butyldimethylsilyl chloride), are frequently used to protect hydroxyl groups. rsc.orgnih.gov Their removal can be accomplished using fluoride (B91410) reagents or acidic conditions. utsouthwestern.edu The p-methoxybenzyl (PMB) group has also been evaluated as a removable N-protecting group in the synthesis of 1,4-oxazepane-2,5-diones. researchgate.netresearchgate.net
The table below outlines some protecting groups and reduction methods used in the synthesis of this compound derivatives.
| Functional Group | Protecting Group | Deprotection/Reaction | Reagent/Conditions | Ref. |
| Amine | tert-Butoxycarbonyl (Boc) | Deprotection | Acidic conditions | iyte.edu.tr |
| Amine | Benzyl (B1604629) | N-Debenzylation | Transfer hydrogenation | sci-hub.se |
| Alcohol | tert-Butyldimethylsilyl (TBDMS) | Deprotection | Trifluoroacetic acid (TFA) | rsc.orgnih.gov |
| Carbonyl (ketone) | Reduction | Reduction to alcohol | Borane-dimethyl sulfide complex | sci-hub.se |
| Ester | Reduction | Reduction to alcohol | Not specified | google.com |
Chemical Reactivity and Reaction Mechanisms of 1,4 Oxazepan 5 One
Ring-Opening Reactions of the 1,4-Oxazepan-5-one Ring
The strained seven-membered ring of this compound derivatives is susceptible to ring-opening, particularly through polymerization processes. This reactivity has been harnessed to create novel biodegradable polymers.
Organocatalytic Ring-Opening Polymerization (ROP) of N-Acylated-1,4-Oxazepan-7-ones.acs.orgnih.govacs.org
A significant area of research has been the organocatalytic ring-opening polymerization (ROP) of N-acylated-1,4-oxazepan-7-ones, which yields poly(ester amide)s (PEAs). acs.orgnih.govacs.org These polymers are considered potential biodegradable alternatives to poly(2-oxazoline)s. acs.orgnih.govacs.orgacs.org
The monomers for this polymerization, N-acylated-1,4-oxazepan-7-ones (OxPs), are synthesized from N-acylated-4-piperidones through a Baeyer-Villiger oxidation reaction. acs.orgnih.govdoi.org The reactivity of these monomers in ROP is highly dependent on the nature of the N-acyl substituent. acs.orgnih.gov
A study investigating various N-acyl groups established the following reactivity order: Phenylacetyl (OxPPh) > Acetyl (OxPMe) > Butyryl (OxPPr) > Benzoyl (OxPBn). acs.orgnih.govresearchgate.net This order highlights the influence of the electronic and steric properties of the substituent on the thermodynamics of the polymerization.
Table 1: Reactivity Order of N-Acylated-1,4-Oxazepan-7-one Monomers in ROP
| Monomer Abbreviation | N-Acyl Substituent | Reactivity |
|---|---|---|
| OxPPh | Phenylacetyl | Highest |
| OxPMe | Acetyl | High |
| OxPPr | Butyryl | Medium |
This table illustrates the relative reactivity of different N-acylated-1,4-oxazepan-7-one monomers in organocatalytic ring-opening polymerization.
The ROP of N-acylated-1,4-oxazepan-7-ones has been shown to exhibit a controlled and living character. acs.orgnih.govacs.org This is achieved using a binary organocatalytic system, typically in dichloromethane (B109758) at room temperature with benzyl (B1604629) alcohol as the initiator. acs.orgnih.govacs.org This controlled nature allows for the synthesis of well-defined poly(amine-co-ester)s with predictable molecular weights and narrow dispersity. acs.org For instance, using a t-Bu-P4/TU1 catalyst system, poly(amine-co-ester)s with molecular masses up to 38.8 kg mol–1 have been achieved. acs.org Furthermore, this controlled polymerization enables the synthesis of well-defined diblock copolymers with either hydrophilic blocks like poly(ethylene glycol) (PEG) or hydrophobic blocks such as polycaprolactone (B3415563) (PCL). acs.org
The resulting poly(N-acylated-1,4-oxazepan-7-one) (POxP) polymers are generally amorphous, with glass transition temperatures (Tg) that vary depending on the N-acyl substituent, ranging from -2.90 to 43.75 °C. acs.orgnih.govresearchgate.net
A common and effective catalyst system for the ROP of these monomers is a binary system comprising 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and a thiourea (B124793) (TU) derivative. acs.orgnih.govacs.org Other organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and phosphazene/thiourea combinations have also been explored. acs.org
The mechanism of this catalysis is believed to proceed through a hydrogen bonding bifunctional activation pathway. acs.orgnih.govresearchgate.net In this mechanism, the catalyst system activates both the monomer and the initiator/propagating chain end simultaneously through hydrogen bonding. wikipedia.org The thiourea component acts as a hydrogen bond donor, activating the monomer, while the basic component (like TBD) deprotonates the initiator (benzyl alcohol) to generate a more nucleophilic species. acs.orgnih.govwikipedia.org This dual activation facilitates the nucleophilic attack and subsequent ring-opening of the monomer. Bifunctional catalysis of this nature is a powerful strategy in organocatalysis for controlling reactions and inducing stereoselectivity. wikipedia.orgnih.gov
Controlled/Living Polymerization Characteristics
Other Ring-Opening Reactions
While organocatalytic ROP is the most extensively studied ring-opening reaction for this class of compounds, other methods could potentially be employed. For instance, hydrolysis of the ester or amide bond under acidic or basic conditions would also lead to ring-opening, although this typically results in small molecules rather than polymers.
Functionalization and Derivatization of the this compound Skeleton
The this compound scaffold can be chemically modified to introduce a variety of functional groups, expanding its utility as a building block in medicinal chemistry and materials science.
The synthesis of derivatives often begins with the creation of the core 1,4-oxazepane (B1358080) ring. This can be achieved through methods such as the cyclization of γ-amino alcohols with carbonyl compounds. vulcanchem.com Once the ring is formed, functionalization can occur at several positions.
For example, the nitrogen atom of the oxazepane ring can undergo nucleophilic substitution reactions to introduce different substituents. Furthermore, if other functional groups are present on the ring, they can be modified. For instance, a hydroxyl group on the skeleton can be oxidized to a carbonyl group using reagents like potassium permanganate (B83412) or chromium trioxide, or it can be substituted with other groups like halides or amines.
In a specific example of derivatization, the efficient solid-phase synthesis of 1,4-benzodiazepin-5-one derivatives has been achieved through intramolecular aza-Wittig reactions, showcasing a method to create fused ring systems. nih.gov While this example involves a benzodiazepine (B76468), the principles of intramolecular reactions can be applied to create complex structures based on the oxazepanone framework. The ability to introduce various functionalities allows for the fine-tuning of the properties of the resulting molecules for specific applications. rsc.org
Substitution Reactions on the Ring
Substitution reactions on the this compound ring are pivotal for introducing functional diversity. These reactions can be influenced by the nature of the substituents already present on the ring and the reaction conditions employed.
A regioselective and stereospecific substitution reaction has been demonstrated on related epoxyalkane systems, which can be precursors to oxazepane structures. For instance, the reaction of 1-(phenylthio)-2,3-epoxyalkanes with organoaluminum reagents results in substitution at the C2 position with retention of configuration, proceeding through an episulfonium ion intermediate. researchgate.net This suggests that carefully chosen nucleophiles and reaction conditions can lead to specific substitutions on the oxazepane ring.
Furthermore, the reactivity of the exocyclic olefin moiety in some this compound derivatives has been explored. A Heck coupling reaction with 1-bromo-4-nitrobenzene (B128438) has been successfully performed, indicating the potential for C-C bond formation at specific positions on the ring. researchgate.net
The table below summarizes key substitution reactions relevant to the this compound scaffold.
| Reaction Type | Reagents/Catalyst | Position of Substitution | Key Feature |
| Nucleophilic Substitution | Organoaluminum reagents | C2 (on epoxy precursor) | Stereospecific, retention of configuration |
| Heck Coupling | 1-bromo-4-nitrobenzene, Pd catalyst | Exocyclic olefin | C-C bond formation |
Modifications and Analog Synthesis
The synthesis of this compound analogs often involves intramolecular cyclization strategies. A common approach is the reaction of chiral amino alcohols with protected carboxylic acids, followed by an oxa-Michael addition. vulcanchem.com However, the presence of certain functional groups, like an activated methylene (B1212753) group, can complicate these reactions. iyte.edu.tr
A chemodivergent synthesis approach allows for the selective formation of either 1,4-oxazepan-5-ones or morpholin-3-ones from a common epoxyamide precursor by modulating the reaction conditions. sci-hub.se Acidic activation, for instance with trifluoroacetic acid or copper(II) triflate, favors the formation of the seven-membered this compound ring via a 7-endo-tet cyclization. sci-hub.se This method is sensitive to the electronic properties of substituents on the aromatic ring of the precursor. sci-hub.se
The synthesis of N-acylated-1,4-oxazepan-7-ones has been achieved through a Baeyer–Villiger oxidation of N-acylated-4-piperidones. These derivatives can then undergo organocatalytic ring-opening polymerization to form poly(ester amide)s, demonstrating a modification of the core structure for materials science applications. acs.org
The following table outlines different strategies for the synthesis of this compound analogs.
| Synthetic Strategy | Key Precursors | Reaction Type | Outcome |
| Chemodivergent Synthesis | Epoxyamides | Acid-catalyzed cyclization | 7-Aryl/alkyl-6-hydroxy-1,4-oxazepan-5-ones |
| Baeyer–Villiger Oxidation | N-acylated-4-piperidones | Oxidation | N-acylated-1,4-oxazepan-7-ones |
| Intramolecular Reductive Etherification | Not specified | Reductive etherification | Substituted 1,4-oxazepane derivatives |
| Tandem C-N Coupling/C-H Carbonylation | Phenylamine, allyl halides | Copper-catalyzed reaction | Benzo-1,4-oxazepine derivatives |
Mechanistic Investigations of this compound Reactions
Hydrolysis Mechanisms of Related Oxazepane Systems
The hydrolytic stability of the 1,4-oxazepane ring is a critical factor, particularly for its applications in biological systems. Studies on the hydrolysis of structurally related 1,4-benzodiazepines, such as oxazepam, provide valuable insights into the potential degradation pathways of this compound.
The hydrolysis of oxazepam follows a parallel consecutive reaction mechanism, leading to a benzophenone (B1666685) product and a glycine (B1666218) derivative. nih.govsci-hub.se This process involves the initial hydrolysis of either the 1,2-amide bond or the 4,5-azomethine bond. sci-hub.se The reaction is subject to both acid and base catalysis. nih.govsci-hub.se For oxazepam, amide hydrolysis is the preferred initial degradation pathway. nih.govsci-hub.se
In contrast, for other 1,4-benzodiazepines like diazepam, initial hydrolysis of the azomethine linkage is observed. nih.govsci-hub.se The specific reaction pathway and the rate of hydrolysis are influenced by the pH of the solution and the substituents on the benzodiazepine ring. nih.govsci-hub.se These findings suggest that the hydrolysis of this compound would likely proceed via cleavage of the amide bond within the seven-membered ring, with the rate being dependent on pH and any ring substituents.
Racemization Processes of Chiral this compound Derivatives
Chiral this compound derivatives can undergo racemization, a process where an enantiomerically pure or enriched compound converts into a racemic mixture. This is particularly relevant for chiral compounds with a stereocenter at the C3 position, such as in oxazepam and its analogs. rsc.orgfarmaciajournal.com
The racemization of oxazepam in aqueous solution has been extensively studied. rsc.orgresearchgate.net Several mechanisms have been proposed, including C3–H/H exchange, keto-enol tautomerization, and solvolytic identity reaction. rsc.org However, computational studies suggest that the most likely mechanism is a ring-chain tautomerism. rsc.org This process is initiated by an intramolecular proton transfer from the C3-hydroxyl group to the imine nitrogen, which leads to the opening of the benzodiazepine ring to form an achiral aldehyde intermediate. Subsequent ring closure can then result in the inverted configuration at the C3 chiral center. rsc.org This process does not require acid or base catalysis. rsc.org
The rate of racemization is significantly faster than the rate of hydrolysis for compounds like oxazepam in acidic solutions. researchgate.net For some derivatives, it is the hydrolysis product that undergoes racemization. researchgate.net The rapid racemization of certain chiral 1,4-benzodiazepines means that they are often used clinically as racemic mixtures. farmaciajournal.com
Elucidation of Reaction Pathways for Cyclization and Transformation
The formation of the this compound ring often involves an intramolecular cyclization reaction. The specific pathway of this cyclization can be influenced by the choice of reagents and reaction conditions.
In the synthesis of 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine, the cleavage cocktail used determines the reaction outcome. Cleavage with trifluoroacetic acid (TFA) leads to spontaneous lactonization, while a TFA/triethylsilane (Et3SiH) mixture yields the 1,4-oxazepane derivative. rsc.org A proposed mechanism suggests that a protonated intermediate cleaved from the resin can undergo intramolecular attack by either a ketone or a carboxylic acid. The higher electrophilicity of the ketone favors the formation of an intermediate that, in the presence of Et3SiH, is reduced to the stable oxazepane. In the absence of the silane, the reaction proceeds towards lactone formation. rsc.org
The chemodivergent synthesis of 1,4-oxazepan-5-ones and morpholin-3-ones from a common epoxyamide precursor also highlights the role of the reaction mechanism in determining the final product. sci-hub.se Under basic conditions, the cyclization follows an exo-tet pathway, favoring the formation of the six-membered morpholinone ring. In contrast, acidic conditions promote a 7-endo-tet cyclization, leading to the seven-membered oxazepanone skeleton. This is attributed to the development of a positive charge at the benzylic position in a later transition state under acidic activation. sci-hub.se
Tandem reactions, such as C-N coupling/C-H carbonylation, have also been developed for the synthesis of benzo-1,4-oxazepine derivatives. The proposed mechanism involves the formation of a Cu(I) complex that undergoes oxidative addition with a vinyl halide to form a Cu(III) intermediate, which then reacts with an aniline (B41778) to form the key intermediate for cyclization. nih.gov
Applications and Advanced Research in 1,4 Oxazepan 5 One Chemistry
Medicinal Chemistry and Biological Activity of 1,4-Oxazepan-5-one Scaffolds
The unique conformation and chemical properties of the this compound ring system make it a valuable template for the design of new drugs. Its derivatives have been investigated for a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ai
The synthesis of bioactive molecules incorporating the this compound framework is a key area of research. kit.edumdpi.com Synthetic strategies often involve cyclization reactions to form the seven-membered ring. vulcanchem.com For instance, methods like the intramolecular Schmidt reaction and the coupling of chiral amino alcohols with protected carboxylic acids followed by oxa-Michael addition have been explored, though challenges such as low yields and side reactions can occur. vulcanchem.com The development of efficient synthetic routes is crucial for accessing a diverse range of derivatives for biological screening. mdpi.com
One approach involves the use of polymer-supported synthesis to create chiral 1,4-oxazepane-5-carboxylic acids. researchgate.net This method allows for the generation of novel compounds with multiple stereocenters. Another strategy focuses on the tandem transformation of C-N coupling and C-H carbonylation to produce benzo-1,4-oxazepine derivatives. mdpi.com The inherent flexibility of the oxazepane core allows for the introduction of various functional groups, which can significantly influence the biological activity of the resulting molecules. ontosight.ai
The compound this compound serves as a crucial starting material or intermediate in the synthesis of more complex pharmaceutical agents. chemicalbook.comthermofisher.com Its structure provides a robust scaffold that can be chemically modified to produce a variety of derivatives with potential therapeutic applications. google.com For example, it is used in the preparation of compounds with monoamine reuptake inhibitory activity, which are being investigated for the treatment of depression and anxiety. google.com
The synthesis of these derivatives often involves multi-step processes where the this compound core is functionalized to achieve the desired biological activity. vulcanchem.com The commercial availability of this compound facilitates its use in both academic research and industrial drug development. chemicalbook.comthermofisher.com
Derivatives of this compound have shown promise in several areas of pharmacology due to their ability to interact with various biological targets. The structural similarity of some analogs to existing drugs, such as benzodiazepines, suggests potential for similar therapeutic effects. vulcanchem.com
The murine double minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor protein. nih.govcarislifesciences.com Inhibiting the interaction between MDM2 and p53 is a promising strategy in cancer therapy for tumors that retain wild-type p53. jci.org Researchers have investigated the this compound skeleton as a potential scaffold for the development of novel MDM2 inhibitors. iyte.edu.tr Although synthetic challenges have been encountered in some approaches, the potential for these compounds to act as anticancer agents continues to drive research in this area. iyte.edu.tr For instance, some derivatives have demonstrated antiproliferative effects in cancer cell lines, inducing cell cycle arrest and apoptosis.
Table 1: Investigated this compound Derivatives and their Potential Applications
| Compound Class | Potential Application | Research Focus |
|---|---|---|
| Benzo-1,4-oxazepine derivatives | Pharmaceutical agents | Synthesis via tandem C-N coupling/C-H carbonylation mdpi.com |
| Chiral 1,4-oxazepane-5-carboxylic acids | Bioactive molecules | Polymer-supported synthesis researchgate.net |
| Substituted 1,4-oxazepan-5-ones | MDM2 inhibitors | Anticancer activity, induction of apoptosis iyte.edu.tr |
| 2,4-disubstituted 1,4-oxazepanes | Dopamine (B1211576) D4 receptor ligands | Potential antipsychotics nih.govacs.org |
| Aryl-fused 1,4-oxazepines | Psychoactive agents | Treatment of depression and memory dysfunction researchgate.net |
Pharmacological Relevance of this compound and its Analogs
Dopamine D4 Receptor Ligands
The dopamine D4 receptor is a target for the development of antipsychotic drugs, particularly for schizophrenia, with the aim of reducing extrapyramidal side effects. nih.govacs.org A series of 2,4-disubstituted 1,4-oxazepane (B1358080) derivatives have been synthesized and evaluated for their selectivity and affinity for the dopamine D4 receptor. nih.govacs.org Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been employed to understand the structural features important for binding affinity, which include the nature of the substituents on the aromatic rings and the size of the oxazepane ring itself. nih.govacs.orgresearchgate.net
Table 2: Structural Features of 1,4-Oxazepane Derivatives Important for Dopamine D4 Receptor Affinity
| Structural Feature | Impact on Affinity | Reference |
|---|---|---|
| Aromatic ring substituents | Important for binding | nih.govacs.org |
| p-chlorobenzyl group | Contributes to affinity | nih.govacs.org |
| Aliphatic amine in the oxazepane system | Important for binding | nih.govacs.org |
| Size of the oxazepane ring | Influences affinity | nih.govacs.org |
Selective 5-HT1A Receptor Agonists
The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant medications. nih.gov Selective agonists for this receptor are sought after to provide therapeutic benefits with fewer side effects. unimore.itbiorxiv.org While direct research linking this compound specifically as a selective 5-HT1A receptor agonist is limited, related seven-membered heterocyclic structures have been explored for this activity. For example, Piclozotan, which contains a diazepine (B8756704) ring, is a known selective 5-HT1A receptor agonist. ku.edu The structural similarities suggest that the 1,4-oxazepane ring could be a viable scaffold for designing new selective 5-HT1A receptor agonists.
Noradrenaline Reuptake Inhibitors (NRIs)
Derivatives of the 1,4-oxazepane scaffold have been identified as a new class of peripherally selective noradrenaline reuptake inhibitors (NRIs). researchgate.net These compounds are being investigated for their potential therapeutic applications, such as in the treatment of stress urinary incontinence, by enhancing neurotransmission through the inhibition of noradrenaline transporters. researchgate.netgoogle.com
A significant breakthrough in this area involves the development of a chiral 6,7-trans-disubstituted-1,4-oxazepane scaffold. researchgate.net Specifically, the compound 1-{[(6S,7R)-7-(4-chloro-3-fluorophenyl)-1,4-oxazepan-6-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxylic acid hydrochloride has demonstrated peripheral NET-selective inhibition. researchgate.net This selective inhibition is a key feature, as it aims to minimize the adverse effects associated with central nervous system action. researchgate.net The development of these NRIs is part of a broader effort to create novel treatments for conditions like depression, anxiety, and attention deficit hyperactivity disorder by targeting monoamine reuptake. google.comgoogle.com
Other Reported Biological Activities (e.g., Anticonvulsant, Antifungal)
Beyond their use as NRIs, this compound derivatives have shown promise in other therapeutic areas, including as anticonvulsant and antifungal agents.
Anticonvulsant Activity:
A series of 6-amino-1,4-oxazepane-3,5-dione derivatives have been designed and synthesized as potential broad-spectrum anticonvulsants. nih.gov These compounds, which feature a seven-membered heterocyclic imide structure, were evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) tests. nih.gov Several of these derivatives exhibited moderate anticonvulsant activities in one or both of these tests. nih.govnih.gov For instance, the N-H, N-methyl, and N-n-butyl derivatives were found to be active in both the MES and PTZ screens, suggesting their potential as novel anticonvulsant drugs. nih.gov
Antifungal Activity:
While direct studies on the antifungal properties of this compound itself are limited, related heterocyclic structures like 1,4-benzoxazin-3-one derivatives have been extensively studied for their antifungal effects against various phytopathogenic fungi. frontiersin.orgfrontiersin.org These studies provide a basis for exploring the potential antifungal applications of this compound derivatives. For example, novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety have shown significant in vitro antifungal activities against fungi such as Gibberella zeae and Pellicularia sasakii. frontiersin.org Similarly, various 1,2,4-oxadiazole (B8745197) derivatives have demonstrated potent antifungal properties. sioc-journal.cnnih.govnih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, these studies help in designing more potent and selective compounds.
Impact of Substituents on Biological Efficacy
The biological efficacy of this compound derivatives is significantly influenced by the nature and position of substituents on the oxazepane ring.
For anticonvulsant 6-amino-1,4-oxazepane-3,5-dione derivatives, the substituent on the nitrogen atom plays a key role. The N-H, N-methyl, and N-n-butyl derivatives demonstrated moderate activity in both MES and PTZ tests, while the N-n-propyl derivative was an exception, showing less activity in the PTZ test. nih.gov
In the context of NRIs, specific substitutions on the 1,4-oxazepane ring are critical for achieving peripheral selectivity and high potency. The 6,7-trans-disubstitution pattern on the 1,4-oxazepane scaffold is a key structural feature for this class of compounds. researchgate.net
For related heterocyclic compounds, SAR studies have provided detailed insights. In a series of 1,4-benzoxazin-3-one derivatives with antifungal activity, the presence of a 6-Cl substituent on the benzoxazinone (B8607429) skeleton led to better antifungal activity compared to other substituents. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate the chemical structure of compounds with their biological activity. wikipedia.org This approach allows for the prediction of the activity of new, unsynthesized compounds. wikipedia.orgchemmethod.com
While specific QSAR models for this compound derivatives are not extensively detailed in the provided results, the principles of QSAR are widely applied in the development of analogous heterocyclic compounds. For instance, QSAR studies on thiazolidine-4-one derivatives as anti-tubercular agents have identified key molecular descriptors that correlate with activity. nih.gov These studies highlight the importance of factors like polarizability, electronegativity, and surface area in determining biological efficacy. nih.gov Such methodologies could be instrumental in optimizing the therapeutic potential of this compound derivatives.
Materials Science Applications of this compound Derived Polymers
The 1,4-oxazepane ring system is not only a valuable scaffold in medicinal chemistry but also a promising monomer for the synthesis of advanced polymers.
Synthesis of Poly(ester amide)s via ROP of 1,4-Oxazepan-7-ones
A significant application of 1,4-oxazepane derivatives in materials science is the synthesis of poly(ester amide)s (PEAs) through the ring-opening polymerization (ROP) of N-acylated-1,4-oxazepan-7-ones. researchgate.netacs.orgnih.gov These PEAs are being explored as biodegradable alternatives to poly(2-oxazoline)s due to their similar properties and enhanced biodegradability. acs.orgnih.gov
The synthesis of these polymers involves the organocatalytic ROP of N-acylated-1,4-oxazepan-7-one monomers. researchgate.netacs.orgnih.gov This process has been shown to have a controlled and living character, allowing for the synthesis of well-defined polymers. acs.orgnih.gov The reactivity of the monomers and the properties of the resulting polymers are highly dependent on the N-acylated substituent. researchgate.netacs.orgnih.gov For example, the reactivity order of the monomers has been reported as OxPPh > OxPMe > OxPPr > OxPBn. acs.orgnih.gov
The resulting poly(N-acylated-1,4-oxazepan-7-one) polymers are amorphous and exhibit different glass transition temperatures depending on the N-acylated substituent. researchgate.netnih.govacs.org Notably, the polymer with a methyl substituent (POxPMe) was found to be water-soluble and degraded much faster than polycaprolactone (B3415563) in an aqueous buffer solution. researchgate.netnih.govacs.org These properties make PEAs derived from 1,4-oxazepan-7-ones attractive for various biomedical applications, such as in drug delivery and tissue engineering. magtech.com.cnmdpi.com
Biodegradable Polymers based on this compound Derived Monomers
The growing demand for environmentally friendly materials has spurred research into biodegradable polymers. Monomers derived from this compound have emerged as promising candidates for creating such polymers, particularly poly(ester amide)s (PEAs). These materials are of significant interest because they combine the hydrolyzable ester linkages, which confer biodegradability, with the robust mechanical and thermal properties provided by amide groups. umons.ac.be4science.geresearchgate.net
A key strategy for synthesizing these polymers is the ring-opening polymerization (ROP) of N-acylated-1,4-oxazepan-7-one monomers. acs.orgacs.orgnih.gov These monomers can be produced from N-acylated-4-piperidones through a Baeyer–Villiger oxidation reaction. acs.orgnih.gov The ROP of these monomers, often initiated with benzyl (B1604629) alcohol and catalyzed by a binary organocatalytic system like 1,5,7-triazabicyclo[4.4.0]dec-5-ene/thiourea (B124793) (TBD/TU), exhibits a controlled and living character. acs.orgacs.orgnih.gov This control allows for the synthesis of well-defined polymers with predictable molecular weights and narrow dispersity. acs.org
The properties of the resulting poly(N-acylated-1,4-oxazepan-7-one) (POxP) polymers are highly dependent on the N-acyl substituent. acs.orgnih.gov For instance, the reactivity of the monomers follows the order: OxPPh > OxPMe > OxPPr > OxPBn. acs.orgnih.gov All the synthesized POxP polymers are amorphous, with glass transition temperatures (Tg) ranging from -2.90 to 43.75 °C, depending on the N-acylated substituent. acs.orgnih.govresearchgate.netresearchgate.net Notably, poly(N-methyl-1,4-oxazepan-7-one) (POxPMe) is water-soluble and demonstrates significantly faster degradation in a phosphate (B84403) buffer saline solution (pH = 7.4) compared to polycaprolactone, a common biodegradable polyester. acs.orgnih.govresearchgate.netresearchgate.net This rapid degradation highlights the potential of these materials in applications where transient performance is required.
| N-Acyl Substituent | Monomer Abbreviation | Glass Transition Temperature (Tg) | Water Solubility | Degradation Rate |
|---|---|---|---|---|
| Methyl | OxPMe | -2.90 °C to 43.75 °C (Varies with substituent) | Yes | Faster than polycaprolactone |
| Phenyl | OxPPh | -2.90 °C to 43.75 °C (Varies with substituent) | - | - |
| Propyl | OxPPr | -2.90 °C to 43.75 °C (Varies with substituent) | - | - |
| Benzyl | OxPBn | -2.90 °C to 43.75 °C (Varies with substituent) | - | - |
Self-Assembly and Nanostructures of Poly(amine-co-ester)s
Poly(amine-co-ester)s derived from this compound monomers exhibit fascinating self-assembly properties, leading to the formation of various nanostructures. A notable example involves the binary organocatalytic ring-opening polymerization of N-Boc-1,4-oxazepan-7-one (OxPBoc). acs.org This method allows for the creation of well-defined poly(amine-co-ester)s and corresponding polycationic block copolymers. acs.org
By using macroinitiators such as hydrophilic poly(ethylene glycol) (PEG) or hydrophobic polycaprolactone (PCL), diblock copolymers based on poly(N-Boc-1,4-oxazepan-7-one) can be synthesized. acs.org Following the removal of the Boc protecting group with trifluoroacetic acid, water-soluble polycationic homopolymers and both hydrophilic and amphiphilic polycationic diblock copolymers are obtained. acs.org
These copolymers spontaneously self-assemble in aqueous solutions. acs.org Dynamic light scattering and transmission electron microscopy have revealed that the hydrophilic block copolymers form spherical nanoparticles, while the amphiphilic block copolymers assemble into rod-shaped nanoparticles. acs.org This ability to form distinct nanostructures based on the copolymer composition opens up possibilities for applications in areas such as drug delivery, where the shape and size of nanoparticles can influence their biological interactions and efficacy. nih.gov The self-assembly of these polymers into nanometer-sized particles that can condense DNA suggests their potential as degradable vectors for gene transfer. acs.org
Potential as Alternatives in Polymer Chemistry
Polymers derived from this compound are being explored as viable alternatives to existing polymers, such as poly(2-oxazoline)s. acs.orgnih.gov Poly(2-oxazoline)s are known for their biocompatibility and are used in various biomedical applications. ugent.be However, their lack of biodegradability can be a limitation. acs.org The poly(ester amide)s synthesized from N-acylated-1,4-oxazepan-7-one monomers offer a solution by incorporating biodegradable ester linkages into the polymer backbone. acs.orgnih.govugent.be
The organocatalytic ROP of these monomers provides a pathway to well-defined, functional, and biodegradable polyesters. acs.org The fact that some of these polyesters degrade faster than polycaprolactone further enhances their appeal for applications where biodegradability is a key requirement. acs.orgnih.govacs.org The versatility in monomer synthesis, allowing for different N-acyl substituents, enables the tuning of polymer properties to suit specific needs. acs.orgnih.gov This makes this compound-based polymers a promising platform for developing new materials for biomedical and other advanced applications. acs.orgnih.govsmolecule.com
Computational Studies and Theoretical Chemistry of this compound
Computational methods, particularly molecular docking and Density Functional Theory (DFT), have become indispensable tools for understanding the chemical and biological properties of molecules like this compound and its derivatives. These theoretical approaches provide insights that complement experimental findings and guide the design of new compounds and materials.
Molecular Docking and Virtual Screening in Drug Discovery
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor, to form a stable complex. researchgate.netresearchgate.net This method is crucial in drug discovery for identifying potential drug candidates by screening large libraries of compounds for their binding affinity to a specific biological target. researchgate.netresearchgate.netmdpi.com
Derivatives of 1,4-oxazepane have been the subject of such studies. For example, new series of 2,4-disubstituted 1,4-oxazepanes have been synthesized and evaluated for their selectivity for the dopamine D(4) receptor, which is a target for antipsychotic drugs. nih.gov In other research, various oxazepine and diazepine derivatives were synthesized and evaluated for their anti-inflammatory and antimicrobial activities, with molecular docking used to understand their binding modes and potential interactions with biological targets. researchgate.netbohrium.com Computational studies have also been employed to investigate 1,3,4-oxadiazole (B1194373) derivatives as potential inhibitors of VEGFR2, a key target in cancer therapy. mdpi.com These studies highlight the importance of the 1,4-oxazepane ring system in designing molecules with specific biological activities. nih.gov
DFT Studies on Reaction Mechanisms and Stereoselectivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. mdpi.com In the context of this compound chemistry, DFT studies have been instrumental in elucidating reaction mechanisms and understanding the origins of stereoselectivity.
For instance, DFT calculations have been used to study the racemization mechanism of oxazepam, a related 1,4-benzodiazepine. nih.govresearchgate.netjst.go.jp These studies analyzed various proposed mechanisms, including ring-chain tautomerism, and compared the calculated energy barriers with experimental values to identify the most plausible pathway. nih.gov The ring-chain tautomerism, involving an intramolecular proton transfer, was found to be the most likely mechanism. nih.gov DFT has also been applied to understand the regioselectivity of cyclization reactions leading to aryl-fused 1,4-oxazepin-3(2H)-ones. researchgate.net
Furthermore, DFT calculations have shed light on the origins of chirality transfer and diastereoselectivity in domino reactions that form bicyclic lactams containing the oxazepine ring. researchgate.net These studies have attributed the observed stereoselectivity to kinetic control in the final steps of the reaction sequence, with steric effects playing a crucial role in directing the regioselectivity of bond formation. researchgate.net Such insights are vital for designing synthetic routes that yield specific stereoisomers with desired biological activities.
Conformational Analysis of this compound Ring Systems
The three-dimensional shape or conformation of a molecule is critical to its physical, chemical, and biological properties. The seven-membered ring of this compound is flexible and can adopt various conformations. msu.edu Understanding the preferred conformations and the energy barriers between them is essential for predicting the molecule's behavior.
Computational methods are frequently used to perform conformational analysis. mdpi.com For the related 1,4-benzodiazepine-2,5-dione rings, the conformational equilibrium has been discussed in the context of their synthesis. researchgate.net The stability of different conformers, such as chair and boat forms, is influenced by factors like steric hindrance and intramolecular interactions. msu.eduunicamp.br For instance, in substituted cyclohexanes, which are six-membered rings, the relative stability of axial versus equatorial substituents is a well-studied phenomenon that has parallels in larger rings like oxazepanes. msu.edu While specific detailed conformational analyses solely on the this compound parent ring are not extensively detailed in the provided context, the principles from related systems suggest that both experimental techniques like NMR spectroscopy and theoretical calculations are crucial for determining the conformational landscape of this heterocyclic system. mdpi.com A study on the synthesis of novel this compound derivatives for potential MDM2 inhibition involved conformational analysis using the Spartan'14 program to ensure the correct geometry for molecular docking studies. iyte.edu.tr
Future Directions and Emerging Research Avenues
Unexplored Synthetic Pathways and Methodologies
Current synthetic routes to 1,4-oxazepan-5-one, while effective, often present challenges. iyte.edu.tr For instance, attempts to synthesize the scaffold starting from chiral aminoalcohols and protected 5-hydroxy-2-pentanoic acid through a two-step coupling and oxa-Michael addition have not been successful. iyte.edu.tr Similarly, the installation of a glutaconic acid moiety onto an aldehyde precursor via Michael-type addition or coupling with an amine has proven problematic. iyte.edu.tr These difficulties highlight the need for innovative synthetic approaches.
Future research should focus on developing more efficient and versatile synthetic methodologies. One promising avenue is the exploration of ring-expansion strategies, which have been successfully applied to the synthesis of other medium-sized rings and macrocycles. whiterose.ac.uk Additionally, the development of novel catalytic systems, such as those based on palladium for allylic C-H activation, could provide new entries to the 1,4-oxazepane (B1358080) core. researchgate.net Investigating alternative starting materials and reaction sequences will be crucial to overcoming the limitations of existing methods and expanding the accessible chemical space around the this compound core.
Novel Derivatization Strategies for Enhanced Biological Profiles
The this compound scaffold serves as a valuable template for the design of new therapeutic agents. Derivatives have shown potential as MDM2 inhibitors with antiproliferative effects in cancer cell lines and as antimicrobial agents. To build upon these findings, future research should explore novel derivatization strategies aimed at enhancing these biological profiles and uncovering new therapeutic applications.
Systematic structure-activity relationship (SAR) studies are needed to understand how modifications to the this compound core influence biological activity. This can be achieved by introducing a diverse range of substituents at various positions of the ring. For example, the synthesis and evaluation of a library of derivatives with different aromatic and aliphatic groups could lead to the identification of compounds with improved potency and selectivity. researchgate.net Furthermore, the incorporation of the this compound moiety into hybrid molecules, by combining it with other pharmacologically active scaffolds, could result in compounds with dual or synergistic activities. researchgate.netnih.gov
Advanced Computational Modeling for Mechanism Prediction and Drug Design
Computational modeling has become an indispensable tool in modern drug discovery and materials science. specificpolymers.comijnc.ir In the context of this compound, advanced computational methods can provide valuable insights into its behavior at the molecular level, guiding the design of new derivatives and predicting their properties.
Molecular dynamics (MD) simulations can be employed to study the conformational landscape of the this compound ring and its derivatives, helping to understand how structural modifications affect their three-dimensional shape and flexibility. specificpolymers.com Docking studies can predict the binding modes of this compound derivatives to biological targets, such as enzymes and receptors, providing a rational basis for the design of more potent inhibitors. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of these compounds with their biological activities, enabling the prediction of the activity of virtual compounds before their synthesis. acs.org The use of these computational techniques will accelerate the discovery and optimization of new this compound-based molecules with desired properties. sydney.edu.autechscience.com
Integration of this compound into Complex Molecular Architectures
The unique seven-membered ring structure of this compound makes it an attractive building block for the construction of more complex molecular architectures, including macrocycles and natural product analogues. whiterose.ac.uk The development of methods to incorporate this heterocyclic system into larger scaffolds could lead to the discovery of novel compounds with unique properties and functions.
One area of focus could be the use of this compound as a key intermediate in the total synthesis of natural products. researchgate.net Additionally, the development of polymerization strategies involving this compound-based monomers could lead to the creation of new polymers with tailored thermal and mechanical properties. specificpolymers.com Exploring multicomponent reactions that incorporate the this compound scaffold could also provide efficient access to diverse and complex molecular structures. researchgate.net
Development of Sustainable and Eco-friendly Synthetic Processes
The principles of green chemistry are increasingly important in chemical synthesis, aiming to minimize the environmental impact of chemical processes. ijnc.irnih.gov Future research on this compound should prioritize the development of sustainable and eco-friendly synthetic methods.
This includes the use of renewable starting materials, greener solvents, and energy-efficient reaction conditions. ijnc.irrsc.org Exploring enzymatic or biocatalytic approaches for the synthesis of this compound and its derivatives could offer a highly selective and environmentally benign alternative to traditional chemical methods. ijnc.ir Furthermore, the development of catalytic processes that minimize waste and allow for catalyst recycling will be crucial for the large-scale, sustainable production of these valuable compounds. rsc.org The use of techniques like microwave-assisted synthesis and ultrasound-mediated reactions could also contribute to developing more sustainable synthetic protocols by reducing reaction times and energy consumption. nih.govmdpi.com
Q & A
Q. How can researchers design cross-disciplinary studies to explore this compound’s photodegradation pathways in environmental systems?
- Methodological Guidance : Simulate natural light conditions using solar irradiance chambers. Couple LC-MS/MS with high-resolution mass spectrometry to identify transient intermediates. Collaborate with environmental chemists to model fate-and-transport scenarios, as described in EPA’s 1,4-dioxane assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
